molecular formula C16H16N6O3S B11005276 methyl 5-benzyl-2-{[3-(1H-tetrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-{[3-(1H-tetrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11005276
M. Wt: 372.4 g/mol
InChI Key: XRJQFJLIAKIWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-benzyl-2-{[3-(1H-tetrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted with a benzyl group at position 5, a methyl carboxylate ester at position 4, and a 3-(1H-tetrazol-1-yl)propanoylamino group at position 2. The tetrazole moiety enhances hydrogen-bonding capabilities, which may influence biological activity and crystallinity .

Properties

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 5-benzyl-2-[3-(tetrazol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H16N6O3S/c1-25-15(24)14-12(9-11-5-3-2-4-6-11)26-16(19-14)18-13(23)7-8-22-10-17-20-21-22/h2-6,10H,7-9H2,1H3,(H,18,19,23)

InChI Key

XRJQFJLIAKIWKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C=NN=N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzyl group is introduced via a nucleophilic substitution reaction, and the tetraazole moiety is formed through a cycloaddition reaction involving an azide and an alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the benzyl group can introduce various functional groups .

Scientific Research Applications

METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Functional Groups
Target Compound 1,3-Thiazole 3-(1H-Tetrazol-1-yl)propanoylamino Methyl carboxylate Tetrazole, ester
5c () 1H-Pyrazole 2-(1,3-Benzothiazol-2-ylthio)propanoyl Carbonitrile Benzothiazole, nitrile
10d () 1H-Pyrazole 2-[(2-Methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]propanoyl Carbonitrile Triazinedione, nitrile
Ethyl ester analog () 1H-Pyrazole 4-Methyl-1,3-benzothiazol-2-yl Ethyl carboxylate Benzothiazole, ester

Key Observations :

  • Tetrazole vs. This may enhance binding affinity in biological targets .
  • Carboxylate Ester vs. Nitrile : The methyl carboxylate at position 4 improves solubility in polar solvents relative to nitrile groups in analogs 5c and 10d, which are more lipophilic .

Key Observations :

  • The target compound’s synthesis likely parallels methods in , substituting benzothiazole-2-thiol with tetrazole derivatives.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The tetrazole group in the target compound enables extensive hydrogen-bonding networks, as predicted by graph set analysis (), whereas benzothiazole derivatives rely on weaker S···π interactions .
  • Crystallinity : Tools like SHELX () and Mercury () can analyze packing patterns. The tetrazole’s polarity may lead to denser crystal packing compared to benzothiazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.